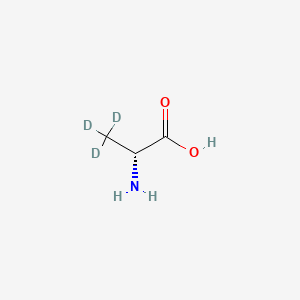

D-Alanine-3,3,3-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Alanine-3,3,3-d3 is a deuterated form of D-Alanine, where three hydrogen atoms are replaced by deuterium atoms. This isotopically labeled compound is primarily used in scientific research to study metabolic pathways and enzyme mechanisms. The molecular formula of this compound is CD3CH(NH2)CO2H, and it has a molecular weight of 92.11 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine-3,3,3-d3 typically involves the deuteration of D-Alanine. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction is usually carried out under controlled conditions to ensure high isotopic purity .

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes often utilize specialized reactors and catalysts to achieve efficient and cost-effective production. The final product is then purified to meet the required isotopic purity standards .

Análisis De Reacciones Químicas

Types of Reactions: D-Alanine-3,3,3-d3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding keto acids.

Reduction: It can be reduced to form deuterated amines.

Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed:

Oxidation: Deuterated keto acids.

Reduction: Deuterated amines.

Substitution: Various deuterated derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Medical Imaging

Positron Emission Tomography (PET) Tracers

D-Alanine-3,3,3-d3 has been utilized in the development of novel PET tracers aimed at detecting bacterial infections. A study developed a fluorine-18 labeled tracer, [18F]3,3,3-trifluoro-D-alanine (d-[18F]-CF3-ala), which demonstrated robust incorporation into bacterial peptidoglycan structures. This tracer showed significant accumulation in Gram-negative bacteria such as Escherichia coli, making it a promising tool for distinguishing live bacteria from dead ones in vivo .

Case Study: Bacterial Infection Imaging

In a murine model of acute bacterial infection, d-[18F]-CF3-ala was able to differentiate between live and heat-killed E. coli, showcasing low background signals and high specificity for bacterial metabolism. This capability highlights the potential of this compound derivatives in clinical imaging applications .

Biochemical Research

Metabolic Pathway Studies

This compound serves as a valuable tool in metabolic studies due to its isotopic labeling. Researchers can trace the incorporation of this compound into various metabolic pathways without interference from natural abundance isotopes. For instance, studies have demonstrated that D-alanine is involved in the synthesis of peptidoglycan muropeptides in bacterial cell walls .

Table 1: Metabolic Incorporation Studies

| Study Reference | Organism | Application | Findings |

|---|---|---|---|

| E. coli | Peptidoglycan synthesis | High incorporation rates observed | |

| Various pathogens | Infection detection via PET | Distinction between live/dead bacteria |

Pharmaceutical Development

Antibiotic Mechanisms

D-Alanine derivatives are critical in understanding antibiotic mechanisms. The presence of D-alanine in bacterial cell walls is essential for antibiotic action; thus, this compound can be used to study how antibiotics affect bacterial metabolism and viability. Research indicates that modifications in D-alanine pathways can enhance the efficacy of certain antibiotics against resistant strains .

Case Study: Antibiotic Sensitivity Testing

In experiments assessing antibiotic sensitivity, this compound was used to evaluate uptake in different bacterial strains before and after antibiotic treatment. Results indicated decreased uptake in sensitive strains post-treatment compared to resistant strains, suggesting its utility in developing new antibiotics .

Nutritional Science

Role in Amino Acid Metabolism

This compound can also be applied in nutritional studies to investigate its role as a non-essential amino acid involved in energy metabolism and muscle maintenance. Its isotopic labeling allows researchers to track its metabolic fate within human and animal models effectively .

Table 2: Nutritional Applications

| Application | Findings |

|---|---|

| Muscle metabolism studies | Supports energy production during exercise |

| Nutritional supplementation | Enhances recovery post-exercise |

Mecanismo De Acción

The mechanism of action of D-Alanine-3,3,3-d3 involves its incorporation into metabolic pathways where it acts as a substrate for enzymes. The deuterium atoms provide a unique signature that can be detected using analytical techniques such as NMR spectroscopy. This allows researchers to track the compound’s movement and transformation within biological systems. The molecular targets and pathways involved include amino acid metabolism and protein synthesis .

Comparación Con Compuestos Similares

L-Alanine-3,3,3-d3: Similar in structure but differs in chirality.

DL-Alanine-3,3,3-d3: A racemic mixture of D-Alanine-3,3,3-d3 and L-Alanine-3,3,3-d3.

D-Alanine-13C3: Another isotopically labeled form of D-Alanine with carbon-13 atoms instead of deuterium

Uniqueness: this compound is unique due to its specific isotopic labeling with deuterium, which provides distinct advantages in analytical studies. Its high isotopic purity and stability make it an ideal tracer for studying complex biochemical processes .

Actividad Biológica

D-Alanine-3,3,3-d3 is a deuterated form of the amino acid D-alanine, where three hydrogen atoms are replaced by deuterium. This isotopic labeling allows for unique applications in biological research, particularly in metabolic studies and tracer experiments. The compound's structure is represented as C₃H₇D₃NO₂, and it plays a significant role in understanding metabolic pathways, enzyme mechanisms, and microbial activity.

- Molecular Formula : C₃H₇D₃NO₂

- Molecular Weight : Approximately 89.1 g/mol

- Isotopic Composition : Contains three deuterium atoms replacing hydrogen in the alanine structure.

Metabolic Tracing

This compound is primarily utilized in isotope tracer studies to track the metabolism of alanine within biological systems. Its incorporation into various biological molecules can be monitored using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These methods allow researchers to study:

- Protein synthesis

- Degradation pathways

- Energy metabolism

The presence of deuterium alters reaction kinetics and equilibria, providing insights into enzyme mechanisms and substrate specificity .

Racemization Studies

Research has demonstrated that D-Alanine can be racemized from L-alanine in specific conditions. A study involving germ-free mice and bacterial cultures showed that D-Ala-3,3,3-d3 levels were detectable after administration of L-Ala-2,3,3,3-d4. The conversion was monitored through mass spectrometry, indicating that while germ-free mice exhibited no detectable alanine racemase activities, regular mice showed significant conversion rates .

Case Study 1: Biodistribution in Mice

A study examined the biodistribution of D-Ala-3,3,3-d3 in germ-free versus regular mice. The results indicated:

- No significant differences in D-Ala levels between control animals and those fed with L-Ala-2,3,3,3-d4.

- In regular mice, a time-dependent increase in D-Ala levels was observed post-gavage of L-Ala-2,3,3,3-d4.

The findings suggest that gut microbiota play a crucial role in the racemization process and subsequent accumulation of D-Alanine derivatives in tissues .

Case Study 2: Imaging Bacterial Infections

Another application of D-Alanine derivatives includes their use as tracers for imaging bacterial infections. A study demonstrated that d-[3-11C]alanine showed more bacteria-specific uptake compared to traditional imaging tools like 2-deoxy-2-[18F]fluoro-D-glucose. This specificity was evident in rodent models of infections such as discitis and osteomyelitis . The enhanced uptake in antibiotic-resistant bacteria highlights the potential for clinical translation of D-Alanine-based tracers for infection diagnostics.

Research Findings Summary Table

Propiedades

IUPAC Name |

(2R)-2-amino-3,3,3-trideuteriopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-HBXZPZNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.